molecular formula C21H16F3N3O4 B2905459 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1396680-88-8

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No. B2905459
CAS RN: 1396680-88-8
M. Wt: 431.371
InChI Key: UOIYRCBSMLWLNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H16F3N3O4 and its molecular weight is 431.371. The purity is usually 95%.
BenchChem offers high-quality (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition and Docking Studies on IKKβ

This compound has been utilized in the study of novel isoflavones for inhibition and docking on the IKKβ enzyme . The IKKβ enzyme plays a crucial role in the NF-κB signaling pathway, which is involved in inflammation and immune responses. By inhibiting this enzyme, researchers can explore potential treatments for inflammatory diseases.

PARP1 Inhibition

Another significant application is in the synthesis of derivatives that act as inhibitors of Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a key enzyme in DNA repair and is a target for cancer therapy. Inhibitors of PARP1 can enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Crystallography and Structural Analysis

The compound’s structure has been elucidated using single crystal X-ray crystallography . This technique allows for the detailed study of molecular and crystal structures, which is essential in the design of new drugs and materials.

3D QSAR Studies

3D Quantitative Structure-Activity Relationship (QSAR) studies have been conducted with derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety . These studies help in understanding the relationship between the chemical structure of a compound and its biological activity, which is vital for drug design and development.

Asymmetric Synthesis

The compound has been involved in research on palladium-catalyzed asymmetric synthesis . Asymmetric synthesis is crucial for creating compounds with specific chirality, which can have significant implications in pharmaceuticals, as the chirality of a drug can affect its efficacy and safety.

Treatment of Sleep-Related Breathing Disorders

Derivatives of the compound have been investigated for their potential use in treating sleep-related breathing disorders, such as obstructive and central sleep apneas and snoring . These disorders can have severe health implications, and finding effective treatments is a key area of research.

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O4/c22-21(23,24)14-5-3-4-12(8-14)18-25-19(31-26-18)13-9-27(10-13)20(28)17-11-29-15-6-1-2-7-16(15)30-17/h1-8,13,17H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIYRCBSMLWLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2COC3=CC=CC=C3O2)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.